molecular formula C9H6BrIO B8281487 2-Bromomethyl-5-iodo-benzofuran

2-Bromomethyl-5-iodo-benzofuran

Cat. No.: B8281487
M. Wt: 336.95 g/mol
InChI Key: FZARVFTUXRAMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomethyl-5-iodo-benzofuran is a synthetically versatile benzofuran derivative designed for pharmaceutical research and development. This compound features two distinct halogen substituents—bromomethyl and iodine—that make it a valuable bifunctional intermediate for constructing complex molecular architectures via various cross-coupling reactions and nucleophilic substitutions. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . Research indicates that benzofuran derivatives display significant antitumor and antiproliferative properties, often through mechanisms such as tubulin polymerization inhibition , and are investigated as potential treatments for diverse cancers . Furthermore, the benzofuran core is a key structural component in compounds with substantial antibacterial and antifungal activities , highlighting its utility in developing new antimicrobial agents. The presence of both bromine and iodine on this benzofuran platform allows for sequential and selective metal-catalyzed reactions, such as Suzuki, Sonogashira, and Negishi couplings, facilitating the exploration of structure-activity relationships . This makes this compound an exceptionally useful building block for generating novel compounds in drug discovery campaigns, particularly in the synthesis of targeted libraries for cancer and infectious disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6BrIO

Molecular Weight

336.95 g/mol

IUPAC Name

2-(bromomethyl)-5-iodo-1-benzofuran

InChI

InChI=1S/C9H6BrIO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2

InChI Key

FZARVFTUXRAMCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=C(O2)CBr

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-2,3-dihydro-1-benzofuran (C₈H₇BrO)

  • Structure: Bromo at position 5; dihydro (non-aromatic) benzofuran backbone.
  • Key Differences : The dihydro structure reduces aromatic stability, increasing susceptibility to oxidation compared to fully aromatic analogs like 2-Bromomethyl-5-iodo-benzofuran. This structural difference impacts reactivity in substitution reactions .

5-(Bromomethyl)-7-methoxy-1-benzofuran (C₁₀H₉BrO₂)

  • Structure : Bromomethyl at position 5; methoxy (-OCH₃) at position 7.
  • Key Differences: The bromomethyl group at position 5 (vs. position 2 in the target compound) alters steric and electronic effects. This compound’s synthesis (e.g., via methoxylation and bromomethylation) highlights strategies applicable to the target molecule .

2-Bromo-5-ethylbenzofuran (C₁₀H₉BrO)

  • Structure : Bromo at position 2; ethyl (-CH₂CH₃) at position 5.
  • Key Differences : The ethyl group introduces steric bulk compared to iodine in the target compound. Iodine’s larger atomic radius and polarizability may enhance halogen bonding, influencing crystal packing or receptor interactions in biological systems .

5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran (C₂₀H₁₄BrO₂S)

  • Structure : Bromo at position 5; sulfinyl (-SO-) and phenyl groups at position 3.
  • Key Insights : Sulfinyl groups improve solubility and modulate electronic effects, enhancing pharmacological activity. The target compound’s iodine atom may similarly influence bioactivity through enhanced lipophilicity and intermolecular interactions .

Benzofuran Analogs of Amphetamine (e.g., 5-APB)

  • Structure: Aminopropyl substituents on benzofuran.
  • Key Insights : While structurally distinct, these analogs demonstrate benzofuran’s versatility in psychoactive molecules. The bromomethyl and iodo groups in the target compound could confer unique binding properties, warranting toxicity and activity studies akin to those for amphetamine analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound* C₉H₆BrIO 327.95 g/mol BrCH₂- (C2), I- (C5) High polarizability (iodine), reactive bromomethyl
5-Bromo-2,3-dihydro-1-benzofuran C₈H₇BrO 199.05 g/mol Br- (C5), dihydro backbone Reduced aromaticity, higher reactivity
5-(Bromomethyl)-7-methoxy-1-benzofuran C₁₀H₉BrO₂ 241.08 g/mol BrCH₂- (C5), OCH₃- (C7) Enhanced solubility (methoxy), steric hindrance
2-Bromo-5-ethylbenzofuran C₁₀H₉BrO 225.08 g/mol Br- (C2), CH₂CH₃- (C5) Steric bulk (ethyl), moderate lipophilicity

*Theoretical values based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromomethyl-5-iodo-benzofuran, and what experimental conditions are critical for high yield and purity?

Methodological Answer: The synthesis typically involves multi-step halogenation and functionalization of a benzofuran precursor. Key steps include:

  • Bromination : Electrophilic substitution at the methyl position using brominating agents like N-bromosuccinimide (NBS) under radical initiation or light .
  • Iodination : Direct iodination at the 5-position using iodine monochloride (ICl) or a copper-mediated Ullmann-type coupling, requiring inert conditions (e.g., dry THF, argon atmosphere) .
  • Critical Parameters : Temperature control (0–60°C), solvent polarity (e.g., DMF for iodination), and reaction time (monitored via TLC). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR confirms methyl bromination (δ ~4.5 ppm for CH2_2Br) and aromatic iodination (deshielded protons at δ ~7.5–8.5 ppm). 13^13C NMR identifies halogenated carbons (C-Br at ~30 ppm; C-I at ~90 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for Br/I .
  • IR Spectroscopy : Absorbance bands for C-Br (~500–600 cm1^{-1}) and C-I (~485–610 cm1^{-1}) distinguish halogen moieties .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Avoid moisture to limit hydrolysis of the bromomethyl group .
  • Handling : Use gloveboxes for iodinated compounds due to potential light sensitivity. Quench waste with sodium thiosulfate to neutralize reactive halogens .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Assigns precise bond lengths (e.g., C-Br: ~1.9 Å; C-I: ~2.1 Å) and torsional angles. Halogen-halogen interactions (e.g., Br···I) can influence packing .
  • Software : SHELXL for refinement (validate via R-factor < 5%) and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., π-stacking, halogen bonding) .

Q. How do reaction conditions impact contradictory yield reports for this compound synthesis?

Methodological Answer: Discrepancies arise from:

  • Competitive Side Reactions : Over-iodination at adjacent positions if stoichiometry is misoptimized. Use substoichiometric CuI (0.1–0.5 eq.) to suppress byproducts .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency but may degrade bromomethyl groups at elevated temperatures. Solvent screening via Design of Experiments (DoE) is advised .

Q. What strategies are effective for studying halogen-dependent biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Halogen bonds (C-X···O/N) improve affinity; compare Br vs. I substitutions for steric/electronic effects .
  • Enzyme Assays : Measure IC50_{50} values in vitro (e.g., fluorescence-based assays). Iodine’s larger van der Waals radius may enhance hydrophobic interactions but reduce solubility .

Q. How can researchers resolve conflicting crystallographic data on halogen bonding in this compound derivatives?

Methodological Answer:

  • Electron Density Maps : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify Br···I and C-H···X interactions. Contradictions may arise from polymorphism; compare multiple crystal forms .
  • DFT Calculations : Optimize geometries (Gaussian 09) to validate experimental bond angles. Discrepancies >5° suggest experimental artifacts (e.g., disordered crystals) .

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